2,2,3,3-tetrafluoro-N-(2-phenylethyl)propanamide
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Overview
Description
2,2,3,3-tetrafluoro-N-(2-phenylethyl)propanamide: is an organic compound characterized by the presence of fluorine atoms and a phenylethyl group attached to a propanamide backbone. This compound is notable for its unique chemical structure, which imparts distinct physical and chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3,3-tetrafluoro-N-(2-phenylethyl)propanamide typically involves the reaction of 2,2,3,3-tetrafluoropropanoyl chloride with 2-phenylethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include maintaining a low temperature to control the exothermic nature of the reaction and to ensure high yield and purity of the product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to enhance the efficiency and scalability of the process. The use of automated systems allows for precise control over reaction parameters, ensuring consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically involving strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atoms are replaced by other nucleophiles such as hydroxide ions or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products:
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted amides or alcohols.
Scientific Research Applications
Chemistry: 2,2,3,3-tetrafluoro-N-(2-phenylethyl)propanamide is used as a building block in the synthesis of more complex fluorinated organic compounds. Its unique structure makes it a valuable intermediate in the development of novel materials with specific properties.
Biology: In biological research, this compound is utilized in the study of enzyme interactions and protein modifications. Its fluorinated nature allows for the investigation of fluorine’s effects on biological systems.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials, including polymers and coatings with improved chemical resistance and durability.
Mechanism of Action
The mechanism of action of 2,2,3,3-tetrafluoro-N-(2-phenylethyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound can form strong hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The phenylethyl group enhances the compound’s ability to interact with hydrophobic regions of proteins, further modulating their behavior.
Comparison with Similar Compounds
- 2,2,3,3-tetrafluoro-1-propanol
- 2,2,3,3-tetrafluoro-1,4-butanediol
- 2,2,3,3,3-pentafluoro-N-phenethylpropionamide
Uniqueness: Compared to similar compounds, 2,2,3,3-tetrafluoro-N-(2-phenylethyl)propanamide stands out due to its specific combination of fluorine atoms and a phenylethyl group. This unique structure imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, making it particularly valuable in applications requiring these characteristics.
Properties
IUPAC Name |
2,2,3,3-tetrafluoro-N-(2-phenylethyl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F4NO/c12-9(13)11(14,15)10(17)16-7-6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBRNXKMOVUUDBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C(C(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F4NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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